

The Discovery and Synthesis of Fenpiverinium: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fenpiverinium*

Cat. No.: *B1207433*

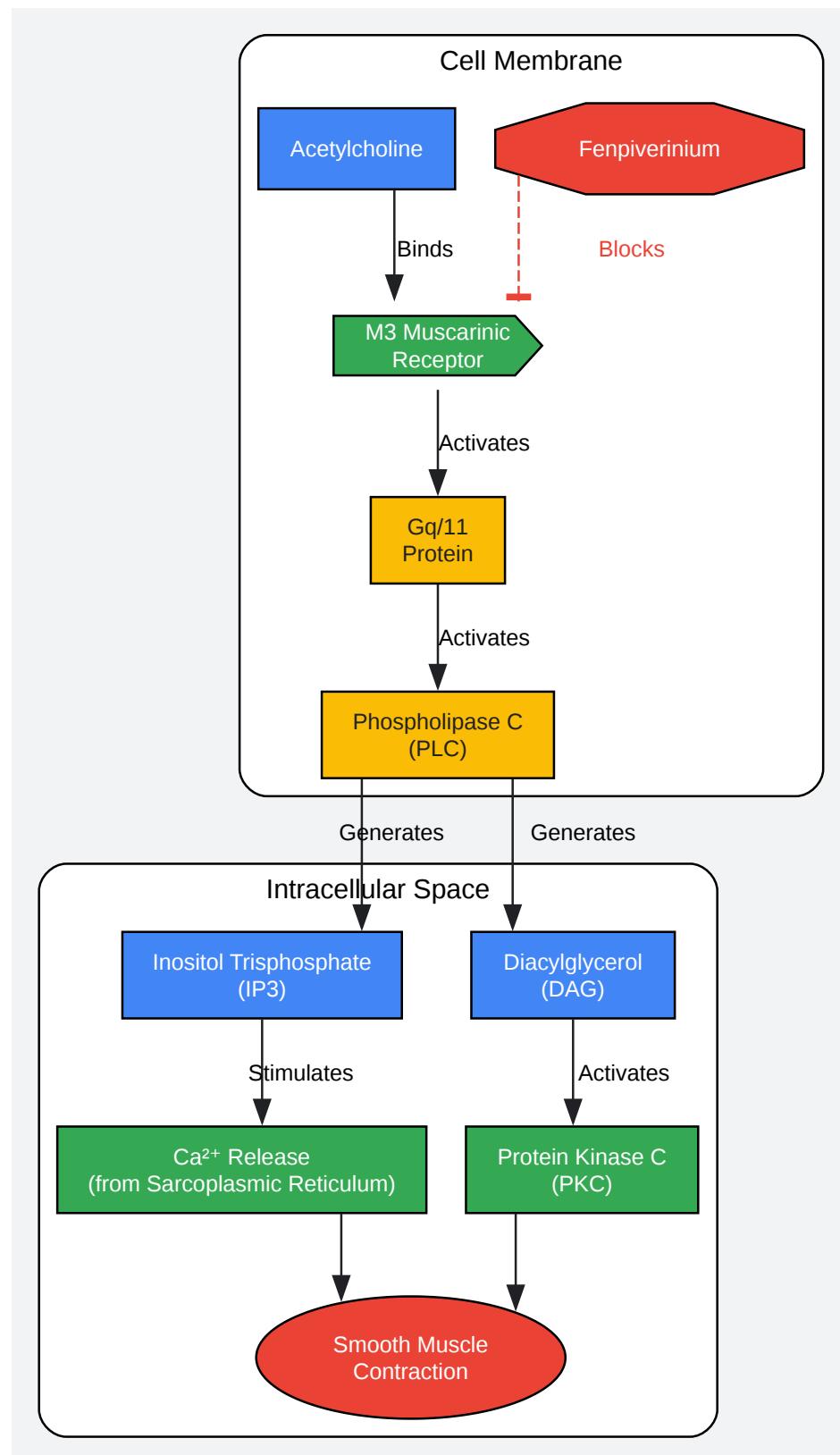
[Get Quote](#)

Introduction

Fenpiverinium, specifically its bromide salt, is a synthetic quaternary ammonium compound recognized for its potent anticholinergic and antispasmodic properties.^{[1][2]} Classified as a muscarinic receptor antagonist, it is a valuable pharmacological agent for mitigating smooth muscle spasms.^[3] It is primarily marketed and used in Eastern Europe and India, not as a standalone drug, but in combination formulations.^{[2][4]} These formulations typically include a musculotropic antispasmodic agent like pitofenone hydrochloride and a non-steroidal anti-inflammatory drug (NSAID) such as metamizole or nimesulide to provide a multi-pronged approach to pain and spasm relief.^{[4][5][6]} This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and experimental evaluation of **Fenpiverinium** for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Fenpiverinium bromide is a white to off-white crystalline solid.^{[2][7]} Its key properties are summarized in the table below.


Property	Value
CAS Number	125-60-0 [1]
Molecular Formula	C ₂₂ H ₂₉ BrN ₂ O [1]
Molecular Weight	417.4 g/mol [1]
IUPAC Name	1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide [8]
Melting Point	178 - 217°C [2] [9]
Solubility	Slightly soluble in Methanol and Water (with heating) [2]
Storage Temperature	2-8°C [2]

Mechanism of Action: Muscarinic Receptor Antagonism

Fenpiverinium exerts its spasmolytic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a particular affinity for the M3 subtype.[\[1\]](#)[\[3\]](#) These M3 receptors are abundant on the surface of smooth muscle cells in various organs, including the gastrointestinal, urinary, and biliary tracts.[\[1\]](#)

Under normal physiological conditions, the neurotransmitter acetylcholine (ACh) binds to M3 receptors, initiating a signaling cascade that leads to muscle contraction. This process involves the activation of a G-protein (Gq/11), which in turn stimulates phospholipase C (PLC).[\[1\]](#) PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[\[1\]](#) The resulting increase in intracellular calcium is the primary trigger for smooth muscle contraction.

Fenpiverinium, by competitively blocking the binding of acetylcholine to M3 receptors, effectively inhibits this entire downstream signaling pathway.[\[1\]](#)[\[3\]](#) This prevents the rise in intracellular calcium and, consequently, suppresses involuntary muscle contractions, leading to muscle relaxation and relief from spasms.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Signaling pathway of M3 receptor antagonism by **Fenpiverinium**.

Synthesis of Fenpiverinium Bromide

The synthesis of **Fenpiverinium** bromide is a multi-step process that involves the formation of a key intermediate followed by a quaternization reaction to create the final quaternary ammonium compound.^[1] A common and effective method begins with the hydrolysis of a nitrile precursor, followed by methylation.

Step 1: Hydrolysis of Diphenylpiperidine Ethyl Acetonitrile The process starts with the hydrolysis of diphenylpiperidine ethyl acetonitrile. This is achieved by refluxing the nitrile with potassium hydroxide (KOH) in a mixture of ethanol and water.^[7] This reaction converts the nitrile group (-CN) into a primary amide group (-CONH₂), yielding diphenylpiperidine ethyl acetamide.

Step 2: Quaternization with Methyl Bromide The resulting amide intermediate, diphenylpiperidine ethyl acetamide, is then quaternized.^[7] This involves reacting the intermediate with methyl bromide in a suitable solvent like isopropanol.^[7] The nitrogen atom on the piperidine ring attacks the methyl group of methyl bromide, resulting in the formation of the positively charged quaternary ammonium group and yielding the final product, **Fenpiverinium** bromide.

Caption: General workflow for the synthesis of **Fenpiverinium** bromide.

Experimental Protocols

Protocol 1: Synthesis of **Fenpiverinium** Bromide

This protocol is based on a described manufacturing process.^[7]

Materials:

- Diphenylpiperidine ethyl acetonitrile (17.5 g)
- Potassium hydroxide (KOH) (35 g)
- Ethanol (70 ml)
- Water (2 ml)

- Methyl bromide (42 g of 17% solution in benzene)
- Isopropanol (60 ml)
- Reflux apparatus, filtration equipment, vacuum distillation setup

Procedure:

•

- Hydrolysis:
 - Combine 17.5 g of diphenylpiperidine ethyl acetonitrile, 35 g of KOH, 70 ml of ethanol, and 2 ml of water in a round-bottom flask.
 - Heat the mixture to reflux for 6 hours.
 - Allow the mixture to cool, during which white crystals of diphenylpiperidine ethyl acetamide will precipitate.
 - Filter the crystals, wash them with water until the filtrate is neutral, and then dry them. The expected yield is approximately 15 g.
- Quaternization:
 - In a separate flask, mix 10 g of the dried diphenylpiperidine ethyl acetamide with 42 g of a 17% methyl bromide solution and 60 ml of isopropanol.
 - Heat the mixture to reflux on a steam bath for 30 minutes.
 - Remove the solvent by vacuum distillation until the mixture is dry.
- Purification:
 - Dissolve the resulting solid in 100 ml of water. The solution may appear cloudy.
 - Filter the solution through activated charcoal to clarify it.
 - Distill the clear filtrate to dryness to obtain the final product, **Fenpiverinium** bromide.

Protocol 2: Evaluation of Antispasmodic Activity (Organ Bath Method)

This is a standard pharmacological method to assess the spasmolytic properties of a compound on isolated smooth muscle tissue.[\[1\]](#)[\[10\]](#)

Materials:

- Isolated tissue preparation (e.g., rat colon, guinea pig ileum, or human ureteral segments).
[\[10\]](#)[\[11\]](#)
- Organ bath apparatus with temperature control and aeration.
- Physiological salt solution (e.g., Krebs-Henseleit solution).
- Isotonic transducer and recording system.
- Spasmogen (e.g., Acetylcholine).
- **Fenpiverinium** bromide solutions of varying concentrations.

Procedure:

- Tissue Preparation:
 - Euthanize the animal according to ethical guidelines and dissect the desired smooth muscle tissue (e.g., a segment of the distal colon).
 - Suspend the tissue segment in an organ bath chamber filled with physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
 - Connect one end of the tissue to a fixed point and the other to an isotonic force transducer to record contractions.
 - Allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing.
- Inducing Contractions:
 - Induce sustained muscle contraction by adding a known concentration of a spasmogen, such as acetylcholine, to the organ bath.

- Once a stable contractile response is achieved, it serves as the baseline (100% contraction).
- Testing **Fenpiverinium**:
 - Introduce **Fenpiverinium** bromide to the bath in a cumulative or non-cumulative manner, starting with a low concentration and progressively increasing it.
 - Record the relaxation (inhibition of contraction) produced by each concentration of **Fenpiverinium**.
- Data Analysis:
 - Express the relaxation as a percentage of the initial acetylcholine-induced contraction.
 - Plot a concentration-response curve (log concentration of **Fenpiverinium** vs. percentage inhibition).
 - From this curve, calculate the ED50 value (the concentration of the drug that produces 50% of the maximal response), which quantifies the potency of **Fenpiverinium** as a spasmolytic agent.

Quantitative Pharmacological Data

Detailed pharmacokinetic data for **Fenpiverinium**, such as absorption, distribution, metabolism, and excretion, are not extensively documented in readily available literature.^[3] However, some studies provide comparative efficacy data. The following table summarizes ED50 values for the combination of Pitofenone and **Fenpiverinium** compared to other antispasmodic agents on different smooth muscle tissues.

Tissue	Pitofenone + Fenpiverinium ED50	Mebeverine ED50	N-butyl scopolammonium ED50
Duodenum	0.40 ± 0.02	-	-
Colon	-	0.68 ± 0.06	5.21 ± 0.037
Gall Bladder	1.32 ± 0.14	-	5.40 ± 0.074
Bladder	-	-	5.02 ± 0.059

Data derived from a study on an unspecified animal model.^[11] ED50 values represent the concentration required to produce 50% of the maximal effect.

Conclusion

Fenpiverinium is a well-established synthetic anticholinergic agent that functions as a potent antagonist of M3 muscarinic receptors. Its discovery and development have provided a valuable tool for the management of smooth muscle spasms, particularly when used synergistically with other agents that have complementary mechanisms of action. The synthesis of **Fenpiverinium** bromide is achievable through standard organic chemistry reactions, primarily hydrolysis followed by quaternization. While detailed clinical and pharmacokinetic data are limited, its mechanism of action is well-understood, and its efficacy in combination therapies for spastic pain is recognized in several regions. Further research could focus on elucidating its complete pharmacokinetic profile and exploring its potential in other therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fenpiverinium Bromide [benchchem.com]
- 2. macsenlab.com [macsenlab.com]
- 3. rxhive.zynapte.com [rxhive.zynapte.com]
- 4. Fenpiverinium - Wikipedia [en.wikipedia.org]
- 5. pillintrip.com [pillintrip.com]
- 6. benchchem.com [benchchem.com]
- 7. FENPIVERINIUM BROMIDE | 125-60-0 [chemicalbook.com]
- 8. Fenpiverinium bromide - Bio-X™ | 125-60-0 | BF164453 [biosynth.com]
- 9. Fenpiverinium bromide | 125-60-0 | FF23263 | Biosynth [biosynth.com]
- 10. CN1099285C - Novel Anti-spasmodic composition and process for manufacture thereof - Google Patents [patents.google.com]
- 11. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of Fenpiverinium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1207433#discovery-and-synthesis-of-fenpiverinium\]](https://www.benchchem.com/product/b1207433#discovery-and-synthesis-of-fenpiverinium)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com